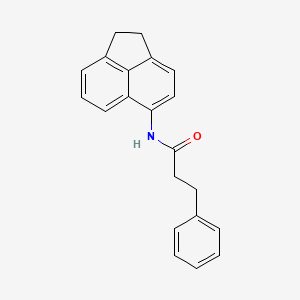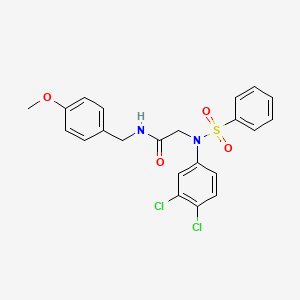![molecular formula C24H25N5O2 B4739557 N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)-2-furamide](/img/structure/B4739557.png)
N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)-2-furamide
Overview
Description
N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)-2-furamide, commonly known as MBP-1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MBP-1 is a furamide derivative that has been synthesized using a unique method.
Mechanism of Action
The mechanism of action of MBP-1 is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including p53, Hsp70, and Akt. MBP-1 has been shown to induce apoptosis by activating the p53 pathway and inhibiting the Akt pathway. MBP-1 has also been shown to inhibit the chaperone activity of Hsp70, leading to the degradation of misfolded proteins.
Biochemical and Physiological Effects:
MBP-1 has been shown to have various biochemical and physiological effects. In cancer cells, MBP-1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In diabetes research, MBP-1 has been shown to improve insulin sensitivity and glucose uptake. In neurological disorder research, MBP-1 has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using MBP-1 in lab experiments is its specificity towards certain proteins and enzymes, allowing for targeted research. However, one limitation is the lack of understanding of its mechanism of action, making it difficult to fully understand its effects on the body.
Future Directions
There are many potential future directions for MBP-1 research. One direction is to further investigate its mechanism of action and interactions with proteins and enzymes in the body. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, research could be done to optimize the synthesis method of MBP-1 to improve its yield and purity.
In conclusion, MBP-1 is a novel small molecule that has potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to interact with various proteins and enzymes in the body. MBP-1 has various biochemical and physiological effects, and its specificity towards certain proteins and enzymes makes it a valuable tool for targeted research. Future research could explore its mechanism of action, potential therapeutic applications, and synthesis method optimization.
Scientific Research Applications
MBP-1 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, MBP-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, MBP-1 has been shown to improve insulin sensitivity and glucose uptake. In neurological disorder research, MBP-1 has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-27-20-9-4-2-7-18(20)25-23(27)17-28-12-14-29(15-13-28)21-10-5-3-8-19(21)26-24(30)22-11-6-16-31-22/h2-11,16H,12-15,17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQUSIVDWLMQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=CC=CC=C4NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}phenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4739477.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739482.png)
![2-[1-(4-ethoxybenzyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4739509.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B4739513.png)
![6,6-dimethyl-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4739521.png)

![3-(3-fluoro-4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4739539.png)
![1-[2-(4-fluorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4739540.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4739542.png)
![ethyl 4-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4739544.png)

![1-(1-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4739558.png)

![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4739565.png)